5-(4-Pyridyl)isoxazole-3-carboxylic Acid
Overview
Description
5-(4-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. These structures are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The compound is of interest in the fields of chemistry, biology, and medicine for its potential therapeutic applications.
Mechanism of Action
Target of Action
5-(4-Pyridyl)isoxazole-3-carboxylic Acid, also known as 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid, is a compound that belongs to the isoxazole class . Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antimicrobial activity .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The interaction with these targets can lead to changes in cellular processes, contributing to their biological activities .
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . These compounds can interact with different targets, leading to changes in the downstream effects of these pathways .
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antibacterial, and antimicrobial activity . These activities suggest that the compound can induce changes at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)isoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the pyridyl group. One common method is the cycloaddition reaction between nitrile oxides and alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and yield. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-(4-Pyridyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
5-(4-Pyridyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,5-Diaryl-isoxazole-3-carboxylic acid: Known for its anti-inflammatory properties.
3,5-Disubstituted isoxazole furfuryl derivatives: Exhibits significant anti-inflammatory effects.
Uniqueness
5-(4-Pyridyl)isoxazole-3-carboxylic acid is unique due to its combined pyridyl and isoxazole rings, which provide a versatile scaffold for drug development. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-pyridin-4-yl-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIKJHQMKVJKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-41-0 | |
Record name | 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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